molecular formula C20H27N3OS B2747395 1-(3-(dimethylamino)propyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 710985-83-4

1-(3-(dimethylamino)propyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No. B2747395
CAS RN: 710985-83-4
M. Wt: 357.52
InChI Key: UWMYPCOOAMJYTR-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines have been studied for their potential biological activities . The compound also contains a thione group (-C=S), which is a sulfur analog of a ketone. The presence of a dimethylamino group and a methoxyphenyl group suggests that this compound could have interesting chemical properties.

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

Research has shown various methods for synthesizing tetrahydroquinazoline derivatives, highlighting their chemical versatility and potential for producing structurally diverse molecules. For instance, Cherbuliez et al. (1967) described the formation of tetrahydroquinazolin-4-ones through the reaction of diamines with o-methoxycarbonylphenyl isothiocyanate, with further modifications leading to ammonio derivatives upon quaternization with methyl iodide (Cherbuliez, Willhalm, Jaccard, & Rabinowitz, 1967). Similarly, Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions to generate a library of compounds, demonstrating the compound's role in facilitating the synthesis of a wide range of heterocyclic structures (Roman, 2013).

Potential Biological Activities

The research into similar compounds has also explored their potential biological activities. Kubicová et al. (2003) synthesized quinazoline-4-thiones and tested them for antimycobacterial, photosynthesis-inhibiting, and antialgal activities, discovering compounds with significant activity, especially against Mycobacterium avium and M. kansasii (Kubicová, Šustr, Kráľová, Chobot, Vytlačilová, Jahodář, Vuorela, Macháček, & Kaustová, 2003). Al-Abdullah et al. (2014) reported the synthesis of S-substituted and N-substituted 1,2,4-triazole-3-thiols with demonstrated antimicrobial and anti-inflammatory activities, illustrating the potential of such derivatives in developing new therapeutic agents (Al-Abdullah, Asiri, Lahsasni, Habib, Ibrahim, & El-Emam, 2014).

properties

IUPAC Name

1-[3-(dimethylamino)propyl]-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-22(2)12-7-13-23-18-11-5-4-10-17(18)20(25)21-19(23)15-8-6-9-16(14-15)24-3/h6,8-9,14H,4-5,7,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMYPCOOAMJYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(dimethylamino)propyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

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